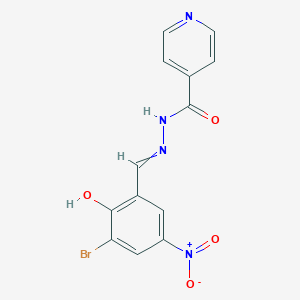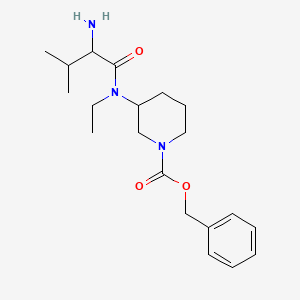
(S)-Benzyl 3-((R)-2-amino-N-ethyl-3-methylbutanamido)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Benzyl 3-(®-2-amino-N-ethyl-3-methylbutanamido)piperidine-1-carboxylate is a chiral compound with significant potential in various scientific fields. This compound features a piperidine ring, which is a common structural motif in many biologically active molecules. The presence of both amine and amide functional groups makes it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl 3-(®-2-amino-N-ethyl-3-methylbutanamido)piperidine-1-carboxylate can be achieved through several methods. One common approach involves the use of multi-enzyme cascades, which utilize variants of galactose oxidase and imine reductase. This method allows for the conversion of N-Cbz-protected L-ornithinol and L-lysinol to L-3-N-Cbz-aminopiperidine and L-3-N-Cbz-aminoazepane, respectively . Another method involves the asymmetric synthesis of chiral amines using immobilized ω-transaminases, which can provide high yields and enantiomeric excess .
Industrial Production Methods
Industrial production of this compound often involves biocatalytic methodologies due to their efficiency and sustainability. The use of immobilized enzymes, such as ω-transaminases, allows for the large-scale production of chiral amines with high enantioselectivity .
Análisis De Reacciones Químicas
Types of Reactions
(S)-Benzyl 3-(®-2-amino-N-ethyl-3-methylbutanamido)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
(S)-Benzyl 3-(®-2-amino-N-ethyl-3-methylbutanamido)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor to pharmaceutical drugs.
Industry: It is utilized in the production of fine chemicals and as a building block for various industrial applications
Mecanismo De Acción
The mechanism of action of (S)-Benzyl 3-(®-2-amino-N-ethyl-3-methylbutanamido)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The amine and amide groups play crucial roles in binding to active sites of enzymes, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
- ®-3-amino-1-butanol
- (2S,3R)-3-methylglutamate
- 2-aminothiazole-based compounds
Uniqueness
(S)-Benzyl 3-(®-2-amino-N-ethyl-3-methylbutanamido)piperidine-1-carboxylate is unique due to its specific chiral configuration and the presence of both amine and amide functional groups. These features make it a valuable intermediate in the synthesis of complex molecules and a potential candidate for various therapeutic applications.
Propiedades
Fórmula molecular |
C20H31N3O3 |
|---|---|
Peso molecular |
361.5 g/mol |
Nombre IUPAC |
benzyl 3-[(2-amino-3-methylbutanoyl)-ethylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C20H31N3O3/c1-4-23(19(24)18(21)15(2)3)17-11-8-12-22(13-17)20(25)26-14-16-9-6-5-7-10-16/h5-7,9-10,15,17-18H,4,8,11-14,21H2,1-3H3 |
Clave InChI |
QOSMMJONJMTRSE-UHFFFAOYSA-N |
SMILES canónico |
CCN(C1CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)C(C(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5R)-5-[(1S)-1,2-dihydroxyethyl]-3-ethoxy-4-hydroxy-2,5-dihydrofuran-2-one](/img/structure/B14788800.png)
![7-bromo-6-chloro-3-[3-(3-hydroxypiperidin-2-yl)-2-oxopropyl]quinazolin-4-one;hydrochloride](/img/structure/B14788818.png)
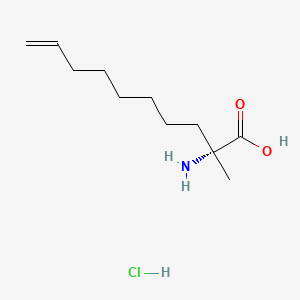

![3-Bromo-10-chloro-6-(2-cyclopropylthiazol-5-yl)-1-fluoro-12,12a-dihydro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B14788825.png)
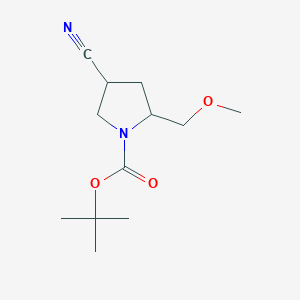
![6-phenyl-3,10-bis(2-pyrrolidin-2-yl-1H-imidazol-5-yl)-6H-indolo[1,2-c][1,3]benzoxazine;dihydrochloride](/img/structure/B14788833.png)


![[2-Chloro-6-(trifluoromethyl)pyrimidin-4-yl]methanamine](/img/structure/B14788841.png)

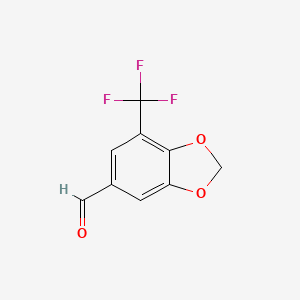
![2-Azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B14788861.png)
